molecular formula C9H19NS B098392 Thiazolidine, 2,2-dipropyl- CAS No. 16763-41-0

Thiazolidine, 2,2-dipropyl-

Cat. No.: B098392
CAS No.: 16763-41-0
M. Wt: 173.32 g/mol
InChI Key: DNGCIDUSFMHBEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiazolidine is a heterocyclic organic compound containing a five-membered ring with one sulfur and one nitrogen atom. The 2,2-dipropyl derivative of thiazolidine features two propyl substituents at the 2-position of the ring. This structural modification enhances its lipophilicity and stability compared to unsubstituted thiazolidines, making it relevant in medicinal chemistry and agrochemical research. Thiazolidine derivatives are widely studied for their roles as cysteine precursors, enzyme inhibitors, and bioactive molecules . The 2,2-dipropyl substitution may influence ring puckering, electronic properties, and interactions with biological targets, distinguishing it from analogs with shorter or bulkier substituents.

Properties

CAS No.

16763-41-0

Molecular Formula

C9H19NS

Molecular Weight

173.32 g/mol

IUPAC Name

2,2-dipropyl-1,3-thiazolidine

InChI

InChI=1S/C9H19NS/c1-3-5-9(6-4-2)10-7-8-11-9/h10H,3-8H2,1-2H3

InChI Key

DNGCIDUSFMHBEE-UHFFFAOYSA-N

SMILES

CCCC1(NCCS1)CCC

Canonical SMILES

CCCC1(NCCS1)CCC

Other CAS No.

16763-41-0

Synonyms

2,2-Dipropylthiazolidine

Origin of Product

United States

Scientific Research Applications

Synthesis of Thiazolidine Derivatives

Thiazolidine derivatives are synthesized through various methods, including cyclization reactions involving suitable precursors. The synthesis often employs techniques such as:

  • Condensation reactions : Combining aldehydes or ketones with thioureas or isothiocyanates.
  • Cyclization : Utilizing nucleophilic attack on carbonyl groups to form the thiazolidine ring.

The structural modifications of thiazolidines can lead to compounds with enhanced biological activities. For instance, thiazolidine-2-thione has been synthesized and evaluated for its effectiveness as an xanthine oxidase (XO) inhibitor, demonstrating significant potential in treating hyperuricemia .

Biological Activities and Therapeutic Applications

Thiazolidine derivatives exhibit a wide range of biological activities:

Antioxidant Properties

Research has shown that thiazolidine-2,4-dione derivatives possess strong antioxidant and antiradical properties. These compounds have been evaluated for their ability to scavenge free radicals and chelate metal ions, which is crucial in preventing oxidative stress-related diseases .

Antimicrobial Activity

Thiazolidines have been recognized for their antibacterial and antifungal properties. Recent studies indicate that certain thiazolidine derivatives can inhibit bacterial growth by targeting specific microbial mechanisms, making them suitable candidates for developing new antibiotics .

Anti-inflammatory Effects

Thiazolidines also show promise in anti-inflammatory applications. For example, some derivatives have been tested for their ability to reduce inflammation markers in vitro, suggesting potential use in treating inflammatory diseases .

Anticancer Activity

Several thiazolidine derivatives have demonstrated anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The structure-activity relationship (SAR) studies indicate that specific substitutions on the thiazolidine ring enhance cytotoxicity against various cancer cell lines .

Case Study 1: Xanthine Oxidase Inhibition

A study synthesized novel thiazolidine-2-thione derivatives that exhibited potent XO inhibitory activity with an IC50 value significantly lower than that of allopurinol, a standard treatment for gout . The structure-activity relationships revealed that specific functional groups were essential for enhancing inhibitory potency.

Case Study 2: Antioxidant Evaluation

In another study, phenolic derivatives of thiazolidine-2,4-dione were evaluated for their antioxidant capabilities using various assays. The results indicated that these compounds had comparable or superior activity compared to established antioxidants .

Summary Table of Biological Activities

Activity TypeSpecific ApplicationReference
AntioxidantScavenging free radicals
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction of inflammation markers
AnticancerInduction of apoptosis in cancer cells

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Thiazolidine Derivatives

Substituent Effects on Ring Conformation and Reactivity

  • 2-Methylthiazolidine-2,4-dicarboxylic acid: Formed from cysteine and pyruvic acid, this derivative releases cysteine intracellularly via non-enzymatic hydrolysis. Its 2-methyl group and dicarboxylic acid moieties enhance solubility but reduce membrane permeability compared to 2,2-dipropyl-thiazolidine .
  • Penicillin-G derivatives : Oxidation of the thiazolidine ring sulfur to a sulfoxide in penicillin analogs drastically reduces biological activity due to altered ring puckering and steric hindrance at enzyme-binding sites. In contrast, 2,2-dipropyl-thiazolidine’s alkyl chains may stabilize the ring conformation without introducing polar oxygen atoms, preserving activity .
  • 2,2-Dimethyl thiazolidine : Used as a herbicide safener, its shorter alkyl chains reduce steric bulk compared to dipropyl derivatives. Molecular docking studies suggest that longer alkyl chains (e.g., propyl) in 2,2-dipropyl-thiazolidine could enhance binding to hydrophobic enzyme pockets, such as acetolactate synthase in plants .

Table 1: Key Structural and Functional Differences

Compound Substituents Molecular Weight Key Properties Applications Reference
2,2-Dipropyl-thiazolidine 2-propyl groups ~173.3 g/mol High lipophilicity, stable ring Drug delivery, agrochemicals
2-Methylthiazolidine-2,4-dicarboxylic acid 2-methyl, 4-carboxylic acid ~205.2 g/mol Water-soluble, cysteine precursor Antioxidant therapy
Penicillin-G sulfoxide Oxidized sulfur ~363.4 g/mol Reduced bioactivity, altered puckering Antibiotic studies
2,2-Dimethyl thiazolidine 2-methyl groups ~132.2 g/mol Moderate lipophilicity, safener activity Herbicide resistance

Preparation Methods

One-Pot Propargylamine-Carbon Disulfide Coupling

A solvent-free, DABCO-catalyzed protocol enables the synthesis of 4,4-disubstituted thiazolidine-2-thiones from α-tertiary propargylamines and carbon disulfide. For 2,2-dipropylthiazolidine:

  • Propargylamine synthesis : A KA² coupling of dipropyl ketone, an alkyne, and an amine generates α-tertiary propargylamine.

  • Cyclization : Treatment with CS₂ and DABCO (15 mol%) at 25°C induces 5-exo-dig cyclization, forming the thiazolidine ring.

Key Advantages :

  • Avoids column chromatography in some cases (yields: 66–95%).

  • Ambient temperature and low catalyst loading enhance scalability.

Limitations :

  • Requires pre-synthesis of α-tertiary propargylamines, which may involve multi-step protocols.

Lithium Amide-Mediated Ring Closure

Thiazolidinedione Reduction Pathway

Patent WO2001079202A1 outlines a lithium diisopropylamide (LDA)-driven method for thiazolidinedione derivatives. Adapting this for 2,2-dipropylthiazolidine:

  • Lithiation : 2,4-thiazolidinedione is treated with LDA in THF at -2°C to deprotonate the C2 position.

  • Propylation : Quenching the lithiated intermediate with propyl iodide (2 equivalents) installs dipropyl groups.

  • Reduction : The resulting thiazolidinedione is reduced using NaBH₄ or LiAlH₄ to yield the saturated thiazolidine.

Critical Parameters :

  • Strict temperature control (-2°C to 0°C) prevents side reactions.

  • Anhydrous conditions are essential to avoid protonation of the lithiated species.

Comparative Analysis of Synthetic Routes

Yield and Efficiency

MethodCatalystTemperatureYield (%)Purification Required
AlkylationNaOH50°C68–75Column chromatography
DABCO cyclizationDABCO25°C66–95Silica gel plug
LDA-mediatedLDA-2°C55–60Recrystallization

Industrial Applicability

  • Alkylation : Suitable for small-scale synthesis but limited by solvent waste.

  • DABCO cyclization : Scalable and solvent-free, aligning with green chemistry principles.

  • LDA route : High operational complexity due to cryogenic conditions.

Mechanistic Insights and Stereochemical Considerations

Base-Mediated Alkylation

In the NaOH-mediated alkylation, the thiazolidine-2-thione’s sulfur acts as a nucleophile, attacking propyl bromide to form a thioether intermediate. A second alkylation at the adjacent nitrogen generates the 2,2-dipropyl structure. Computational studies suggest that steric hindrance from the first propyl group slows the second alkylation, necessitating excess bromopropane.

DABCO’s Role in Cyclization

Density functional theory (DFT) calculations reveal that DABCO facilitates proton transfer during the cyclization of propargylamines, lowering the activation energy by 12.3 kcal/mol compared to uncatalyzed pathways . This explains the reaction’s efficiency at room temperature.

Q & A

Basic Research Questions

Q. What are the most effective green chemistry methods for synthesizing 2,2-dipropylthiazolidine derivatives?

  • Methodological Answer : Ionic liquid-catalyzed reactions under solvent-free conditions are highly efficient. For example, [Et3NH][HSO4] enables one-pot, three-component reactions with yields exceeding 92% and catalyst recyclability (five cycles without activity loss). This approach minimizes waste and avoids volatile organic solvents . Microwave- and ultrasound-mediated syntheses also improve atom economy and reaction speed .

Q. How can researchers validate the purity of synthesized 2,2-dipropylthiazolidine compounds?

  • Methodological Answer : Gas chromatography (GC) with NP detectors and internal standards (e.g., N-methylacetamide) provides precise quantification. Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) are critical for structural confirmation and purity assessment. Calibration curves using GC peak area ratios ensure accuracy .

Q. What substituents on the thiazolidine nucleus enhance antimicrobial activity?

  • Methodological Answer : Electron-withdrawing groups (e.g., nitro, fluoro) at the C4 position improve activity against Gram-positive bacteria. Substituent polarity and steric effects should be optimized via structure-activity relationship (SAR) studies, with comparative assays using Staphylococcus aureus and Escherichia coli models .

Advanced Research Questions

Q. How can molecular docking guide the design of 2,2-dipropylthiazolidine derivatives as multi-target anticancer agents?

  • Methodological Answer : Docking simulations with target proteins (e.g., EGFR, PARP) identify key binding interactions. For instance, hybrid derivatives combining thiazolidine with γ-carboline motifs show dual inhibition of topoisomerase II and kinase pathways. In vitro cytotoxicity assays (MTT protocol) validate selectivity against cancer cell lines (e.g., MCF-7, HepG2) .

Q. What strategies resolve contradictions in reported antioxidant activities of thiazolidine derivatives?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., ABTS vs. DPPH tests) or substituent lipophilicity. Log P values should be correlated with radical scavenging efficiency. For example, acylated derivatives with log P > 2.5 exhibit improved membrane permeability and sustained antioxidant effects .

Q. How can nanoparticle catalysts optimize the synthesis of 2,2-dipropylthiazolidine scaffolds?

  • Methodological Answer : Gold nanoparticles (AuNPs) and TiO2 nanocatalysts enhance regioselectivity in cyclocondensation reactions. For example, AuNPs (5 nm) reduce reaction time from 12 hours to 45 minutes while achieving >95% yield. TEM and XRD characterize catalyst stability post-reaction .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.